4-Bromocyclohexanone

Description

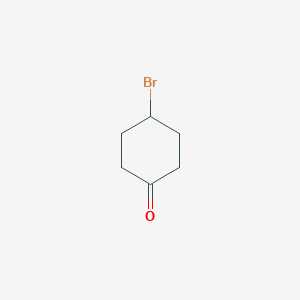

Structure

3D Structure

Properties

IUPAC Name |

4-bromocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO/c7-5-1-3-6(8)4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCGWSBEIHGWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464683 | |

| Record name | 4-Bromocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22460-52-2 | |

| Record name | 4-Bromocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromocyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromocyclohexanone: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-bromocyclohexanone (CAS No. 22460-52-2). This versatile bifunctional molecule serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science.

Chemical and Physical Properties

This compound is a halogenated cyclic ketone.[1] Its structure, featuring a bromine atom at the 4-position of a cyclohexanone ring, imparts a unique combination of reactivity at both the carbonyl group and the carbon-bromine bond. The electron-withdrawing nature of the ketone functionality influences the reactivity of the bromine atom.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| Molecular Formula | C₆H₉BrO | [1] |

| Molecular Weight | 177.04 g/mol | [1] |

| CAS Number | 22460-52-2 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.5 ± 0.1 g/cm³ | [3][4] |

| Boiling Point | 224.0 ± 33.0 °C at 760 mmHg 89-91 °C at 1.87 kPa | [1][3][4] |

| Water Solubility | 7.3 g/L (at 25 °C) | [5] |

| InChI Key | OMCGWSBEIHGWOH-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CC(=O)CCC1Br | [1] |

Spectral Characterization

While a publicly available, verified spectral database entry for this compound is not readily accessible, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum is expected to show complex multiplets in the range of 2.0-3.0 ppm for the protons alpha to the carbonyl and the bromine, and a multiplet around 4.5 ppm for the proton on the carbon bearing the bromine (CH-Br).

-

¹³C NMR: The spectrum should feature a characteristic signal for the carbonyl carbon (C=O) downfield, typically around 205-210 ppm. The carbon attached to the bromine (C-Br) would appear around 50-60 ppm, with the remaining methylene carbons of the ring appearing between 30-45 ppm.

-

Infrared (IR) Spectroscopy: The most prominent absorption would be a strong, sharp peak corresponding to the carbonyl (C=O) stretch, expected in the region of 1710-1720 cm⁻¹.[2] A peak for the C-Br stretch would be observed in the fingerprint region, typically around 500-600 cm⁻¹.

Synthesis of this compound

This compound is primarily synthesized through two main routes: the direct bromination of cyclohexanone or the oxidation of a 4-bromocyclohexanol precursor.

Figure 1: Overview of primary synthetic routes to this compound.

Experimental Protocol: Oxidation of 4-Bromocyclohexanol (Representative)

This protocol describes a general procedure for the Jones oxidation of a secondary alcohol to a ketone, which is applicable for the synthesis of this compound from 4-bromocyclohexanol.[3]

Disclaimer: This is a representative protocol and has not been optimized for 4-bromocyclohexanol specifically. All work should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Materials:

-

4-Bromocyclohexanol

-

Acetone (reagent grade)

-

Jones Reagent (a solution of chromic trioxide in sulfuric acid)

-

Isopropyl alcohol

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

Procedure:

-

Dissolve the 4-bromocyclohexanol substrate in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add Jones Reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange/red to a persistent green/blue, indicating the consumption of the Cr(VI) oxidant.[3]

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, quench the excess oxidant by adding isopropyl alcohol dropwise until the orange color disappears completely and the green color of Cr(III) persists.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

Partition the remaining aqueous residue between diethyl ether and water.

-

Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by vacuum distillation.[1]

Chemical Reactivity and Applications

This compound's bifunctional nature allows for a wide range of chemical transformations, making it a key building block for more complex molecules.

Reactivity at the Carbonyl Group

The ketone functionality can undergo standard carbonyl reactions, most notably reduction to the corresponding alcohol.

Figure 2: Workflow for the reduction of the ketone in this compound.

Experimental Protocol: Reduction with Sodium Borohydride (Representative)

This protocol is a general method for the reduction of a cyclohexanone derivative.

Materials:

-

This compound

-

Methanol or Ethanol

-

Sodium borohydride (NaBH₄)

-

3M Hydrochloric acid

-

Dichloromethane or Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in methanol or ethanol in a flask and cool the solution in an ice bath.

-

In small portions, carefully add sodium borohydride to the stirred solution. (Caution: Hydrogen gas is evolved).

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes.

-

Slowly add 3M HCl to quench the reaction and neutralize the mixture.

-

Extract the product with dichloromethane or diethyl ether (3x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain 4-bromocyclohexanol as a mixture of cis and trans isomers.

Reactivity at the C-Br Bond: Nucleophilic Substitution

The bromine atom at the C4 position is susceptible to displacement by a variety of nucleophiles, enabling the introduction of diverse functional groups. This Sₙ2 reaction is a cornerstone of its utility in synthesis.

Figure 3: General mechanism for Sₙ2 reaction at the C4 position.

Experimental Protocol: Synthesis of 4-Azidocyclohexanone (Representative)

This protocol is adapted from a general procedure for the synthesis of alkyl azides from alkyl bromides using sodium azide in a polar aprotic solvent.[1]

Disclaimer: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution and follow all institutional safety procedures.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Sodium azide (NaN₃)

-

Diethyl ether

-

Water

-

Brine

Procedure:

-

Dissolve this compound in DMSO in a round-bottom flask.

-

Add sodium azide (1.5 equivalents) to the solution and stir the mixture at room temperature. The reaction can be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.

-

Monitor the reaction by TLC.

-

Once complete, pour the reaction mixture into a larger volume of cold water.

-

Extract the aqueous mixture with diethyl ether (3x volumes).

-

Combine the organic layers and wash thoroughly with water and then brine to remove the DMSO and residual salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-azidocyclohexanone.

-

Further purification can be achieved via column chromatography if necessary.

Applications in Drug Discovery

The cyclohexanone framework is a common motif in many biologically active molecules.[3] this compound serves as a starting material for synthesizing derivatives with potential therapeutic applications. For instance, it has been used in the synthesis of novel open-chained analogues of epibatidine, a potent analgesic, demonstrating its utility in generating compound libraries for screening.

Safety and Handling

This compound is classified as an irritant.

-

GHS Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautions: Handle in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid contact with skin, eyes, and inhalation of vapors.[1] Store in a cool, dry place away from incompatible materials.[1]

This guide provides a foundational understanding of this compound for chemical researchers. The combination of its accessible synthesis and dual reactivity ensures its continued importance as a versatile building block in modern organic chemistry.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. Jones Oxidation [organic-chemistry.org]

- 4. Synthesis of Bioactive Molecules IV review [soci.org]

- 5. The Reactions of Dmso with Arylaldehydes in the Presence of Sodium Hydride † | Semantic Scholar [semanticscholar.org]

Synthesis of 4-Bromocyclohexanone from Cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-bromocyclohexanone from cyclohexanone, a key intermediate in organic synthesis. The primary and most established method for this conversion is the direct bromination of cyclohexanone, facilitated by a Lewis acid catalyst. This document provides a comprehensive overview of the reaction, including the underlying mechanism, a detailed experimental protocol, and a summary of relevant quantitative data.

Reaction Overview

The synthesis of this compound from cyclohexanone is typically achieved through an electrophilic alpha-substitution reaction. The process involves the use of elemental bromine (Br₂) as the brominating agent in the presence of a Lewis acid catalyst, such as aluminum bromide (AlBr₃) or iron (Fe).[1] The catalyst plays a crucial role in activating the bromine, making it a more potent electrophile.

The reaction mechanism proceeds through the formation of an enol or enolate intermediate from cyclohexanone. This is followed by an electrophilic attack of the bromine on the alpha-carbon of the enol, leading to the formation of this compound. Careful control of the reaction conditions is necessary to favor the formation of the desired mono-brominated product and to minimize the formation of poly-brominated byproducts.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. It is important to note that specific yields can vary depending on the purity of the reagents, the scale of the reaction, and the efficiency of the work-up and purification procedures.

| Parameter | Value | Reference |

| Reactants | ||

| Cyclohexanone (C₆H₁₀O) | 1.0 molar equivalent | |

| Bromine (Br₂) | 1.0 - 1.1 molar equivalents | |

| Aluminum Bromide (AlBr₃) | Catalytic amount (e.g., 0.05 molar equivalents) | [1] |

| Solvent | ||

| Dichloromethane (CH₂Cl₂) | Sufficient amount to dissolve reactants | |

| Reaction Conditions | ||

| Temperature | 0 °C to room temperature | |

| Reaction Time | 1 - 3 hours | |

| Product Information | ||

| Product | This compound (C₆H₉BrO) | |

| Molecular Weight | 177.04 g/mol | [2] |

| Appearance | Liquid | [3] |

| Purity (typical) | >97% | [3] |

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from cyclohexanone.

Materials:

-

Cyclohexanone

-

Bromine

-

Anhydrous Aluminum Bromide

-

Dichloromethane (anhydrous)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexanone in anhydrous dichloromethane.

-

Catalyst Addition: Carefully add a catalytic amount of anhydrous aluminum bromide to the stirred solution.

-

Bromination: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of bromine in dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly add saturated sodium bicarbonate solution to quench the reaction and neutralize any remaining acid. Be cautious as this may cause gas evolution.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography to yield the pure product.

Visualizing the Synthesis and Workflow

To further clarify the process, the following diagrams illustrate the reaction pathway and the experimental workflow.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

References

4-Bromocyclohexanone CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromocyclohexanone (CAS No: 22460-52-2), a key intermediate in organic synthesis. The document details its chemical structure, physical and chemical properties, spectroscopic data, and safety and handling protocols. Furthermore, it outlines synthetic methodologies and explores its reactivity, particularly in nucleophilic substitution reactions. This guide is intended to be a critical resource for professionals in research, and drug development, offering foundational data and procedural insights to support their work with this versatile compound.

Chemical Identity and Molecular Structure

This compound is a halogenated cyclic ketone. The presence of both a ketone functional group and a bromine atom makes it a versatile reagent in various chemical transformations.

Molecular Structure:

The structure consists of a six-membered cyclohexane ring with a ketone group at position 1 and a bromine atom at position 4.

SMILES: O=C1CCC(Br)CC1[1] InChI Key: OMCGWSBEIHGWOH-UHFFFAOYSA-N[2][3]

| Identifier | Value | Reference |

| CAS Number | 22460-52-2 | [2][3][4] |

| Molecular Formula | C6H9BrO | [2][5] |

| Molecular Weight | 177.04 g/mol | [2][3] |

| IUPAC Name | 4-bromocyclohexan-1-one | [1][2] |

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Appearance | Colorless to yellow liquid | [1] |

| Purity | 95% - 98% | [1][4] |

| Solubility | Slightly soluble (7.3 g/L at 25°C) | [5] |

| Storage Temperature | 0-8 °C | [1] |

| Topological Polar Surface Area | 17.1 Ų | [5] |

| Complexity | 90.7 | [5] |

Spectroscopic Data: Gas chromatography-mass spectrometry (GC-MS) is used for definitive identification and purity assessment. Nuclear magnetic resonance (NMR) spectroscopy confirms the structural integrity, and infrared (IR) spectroscopy is used to verify the presence of functional groups.[2]

Synthesis of this compound

The primary synthetic routes to this compound are outlined below. The bromination of cyclohexanone is a common laboratory and industrial method.

Experimental Protocol 1: Bromination of Cyclohexanone

This method involves the electrophilic substitution on the enol intermediate of cyclohexanone.

-

Reactants: Cyclohexanone, Bromine (Br2)

-

Catalyst: Lewis acids such as iron (Fe) or aluminum bromide (AlBr3)[2]

-

General Procedure: The reaction is typically carried out by treating cyclohexanone with bromine in the presence of a catalytic amount of a Lewis acid.[2] The reaction conditions must be carefully controlled to ensure selective bromination at the 4-position.[2] In an industrial setting, continuous flow reactors may be utilized to maintain precise control over the reaction, thereby enhancing both yield and purity.[2]

-

Purification: The crude product is often purified using distillation or recrystallization to achieve high purity.[2]

Experimental Protocol 2: Oxidation of 4-Bromocyclohexanol

This two-step synthesis starts from 4-bromocyclohexanol.

-

Reactants: 4-Bromocyclohexanol, Pyridinium chlorochromate (PCC)

-

Solvent: Anhydrous solvent such as dichloromethane

-

General Procedure: 4-bromocyclohexanol is dissolved in an anhydrous solvent and cooled (often to 0°C).[3] Pyridinium chlorochromate is then added, and the mixture is stirred.[3]

-

Workup: Upon completion, the reaction mixture is typically diluted with a solvent like ether, and the solid byproducts are removed by filtration. The resulting solution containing this compound is then worked up to isolate the pure product.[3]

Synthesis Workflow Diagram

Caption: Synthetic routes to this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its two functional groups: the ketone and the bromine atom. The electron-withdrawing nature of the carbonyl group activates the bromine atom, making it a good leaving group in nucleophilic substitution and elimination reactions.[3]

Nucleophilic Substitution Reactions

The bromine atom can be readily displaced by a variety of nucleophiles.[3] These reactions can proceed through either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions.[3]

-

Common Nucleophiles: Hydroxide (OH⁻), Amines (NH2⁻), Thiourea.

-

Products: These reactions lead to the formation of 4-substituted cyclohexanones, such as 4-hydroxycyclohexanone or 4-aminocyclohexanone.[2]

Reduction of the Carbonyl Group

The ketone functionality can be reduced to a hydroxyl group using standard reducing agents.

-

Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

-

Solvents: Anhydrous ethers or tetrahydrofuran (THF).

-

Product: The primary product of this reaction is 4-bromocyclohexanol.[2]

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of more complex molecules.[2]

-

Pharmaceuticals: It serves as a starting material for the synthesis of various pharmaceutically active compounds.[2]

-

Cross-Coupling Reactions: It is used in nickel-catalyzed cross-coupling reactions for the preparation of alkylbenzenes.[2]

-

Functionalized Cyclohexanones: It is a precursor for a wide range of functionalized cyclohexanone derivatives.[2]

Logical Diagram of Reactivity

Caption: Reactivity of this compound.

Safety and Handling

Proper safety precautions must be observed when handling this compound.

Hazard Statements:

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[2]

-

Ventilation: Use only in a well-ventilated area.[2]

-

Handling: Avoid contact with skin and eyes. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2]

First Aid Measures:

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Inhalation: Move the person into fresh air.

-

Ingestion: Rinse mouth with water.

In all cases of exposure, consult a physician.

Conclusion

This compound is a fundamentally important reagent in organic chemistry with broad applications in the synthesis of pharmaceuticals and other complex organic molecules. Its dual functionality allows for a diverse range of chemical transformations. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is crucial for its safe and effective use in a research and development setting.

References

- 1. Page loading... [guidechem.com]

- 2. Buy this compound | 22460-52-2 [smolecule.com]

- 3. This compound | 22460-52-2 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Formal nucleophilic substitution of bromocyclopropanes with amides en route to conformationally constrained β-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Bromocyclohexanone: A Technical Guide

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic data for 4-Bromocyclohexanone (CAS No. 22460-52-2), a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural features and comparison with similar halogenated cyclohexanones.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 4.7 | m | 1H | H-4 (CH-Br) |

| ~2.8 - 3.0 | m | 2H | H-2a, H-6a (axial) |

| ~2.4 - 2.6 | m | 2H | H-2e, H-6e (equatorial) |

| ~2.2 - 2.4 | m | 2H | H-3a, H-5a (axial) |

| ~2.0 - 2.2 | m | 2H | H-3e, H-5e (equatorial) |

Note: The chemical shifts are approximate. The protons on the cyclohexanone ring are expected to show complex splitting patterns (m = multiplet) due to coupling with adjacent protons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~208 - 212 | C=O (C-1) |

| ~50 - 55 | CH-Br (C-4) |

| ~40 - 45 | CH₂ (C-2, C-6) |

| ~35 - 40 | CH₂ (C-3, C-5) |

Note: The carbonyl carbon (C=O) is expected to have the largest chemical shift. The carbon bearing the bromine atom (CH-Br) will also be significantly downfield.

Predicted IR Data (Thin Film/KBr)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2850 | Medium-Strong | C-H (sp³) stretching |

| ~1715 - 1725 | Strong | C=O (ketone) stretching[1] |

| ~1450 | Medium | CH₂ scissoring |

| ~550 - 650 | Medium-Strong | C-Br stretching |

Note: The most characteristic peak in the IR spectrum of this compound is the strong absorption of the carbonyl group (C=O) of the cyclohexanone ring.[1]

Predicted Mass Spectrometry Data (EI-MS)

| m/z | Relative Intensity (%) | Assignment |

| 176/178 | ~50 / ~50 | [M]⁺ (Molecular ion) |

| 97 | ~100 | [M - Br]⁺ |

| 69 | Moderate | [C₄H₅O]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

Note: A characteristic feature in the mass spectrum will be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 176 and 178, respectively. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 90° pulse angle with a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a 45° pulse angle with a relaxation delay of 2-5 seconds.

-

Collect 1024-4096 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the ketone carbonyl group.

Methodology:

-

Sample Preparation (Thin Solid Film):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Instrumentation: Employ a high-resolution mass spectrometer, such as a magnetic sector or time-of-flight (TOF) analyzer.

-

Data Acquisition:

-

Scan a mass range of m/z 40-300.

-

The instrument will separate the resulting ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. The relative intensities of the peaks provide information about the stability of the ions.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Conformational Landscape of 4-Bromocyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromocyclohexanone is a versatile building block in organic synthesis, finding application in the development of pharmaceuticals and other fine chemicals.[1] Its reactivity and the stereochemical outcome of its reactions are intrinsically linked to the conformational preferences of the cyclohexane ring. This technical guide provides an in-depth analysis of the conformational equilibrium of this compound, integrating theoretical principles with established experimental methodologies. While specific, rigorously determined quantitative data for this particular molecule is not extensively available in public literature, this guide leverages well-established principles of conformational analysis and data from analogous systems to provide a robust framework for understanding its behavior.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. In a substituted cyclohexane, the substituent can occupy one of two positions: axial or equatorial. The relative stability of these two conformers is determined by steric and electronic interactions.

The primary destabilizing factor for an axial substituent is the presence of 1,3-diaxial interactions, which are steric clashes between the axial substituent and the axial hydrogens on the same side of the ring. The energy difference between the axial and equatorial conformers is known as the A-value.

The Conformational Equilibrium of this compound

In this compound, the cyclohexane ring exists in a dynamic equilibrium between two chair conformers: one with the bromine atom in an axial position and the other with the bromine in an equatorial position. The presence of the carbonyl group at the C1 position influences this equilibrium.

Caption: Conformational equilibrium of this compound.

Steric and Electronic Considerations

The conformational preference of the bromine atom is governed by a balance of steric and electronic effects.

-

Steric Effects: The bromine atom is subject to 1,3-diaxial interactions with the axial hydrogens at C2 and C6 when it is in the axial position. The A-value for a bromine atom on a cyclohexane ring is approximately 0.43-0.6 kcal/mol, indicating a preference for the equatorial position in cyclohexane itself.

-

Electronic Effects: The carbonyl group introduces a dipole moment into the ring. The interaction between the C-Br dipole and the C=O dipole can influence the conformational equilibrium. In the axial conformer, the dipoles are oriented in a way that can be stabilizing.

Solvent Effects

The polarity of the solvent can significantly impact the conformational equilibrium. In nonpolar solvents, intramolecular dipole-dipole interactions are more influential, which can stabilize the axial conformer. In polar solvents, the solvent molecules can solvate the dipoles, diminishing the intramolecular interactions and favoring the conformer with the larger steric bulk (bromine) in the less hindered equatorial position. It has been suggested that for this compound, the axial conformer is predominant in nonpolar solvents like carbon tetrachloride, while the equatorial conformer is favored in polar solvents such as DMSO.

Quantitative Conformational Analysis

Precise determination of the conformer populations and the energy difference between them relies on experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and is often complemented by computational chemistry.

NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the ratio of axial to equatorial conformers. The key parameters are the chemical shifts and, more importantly, the vicinal coupling constants (³J_HH).

-

Chemical Shifts: Axial protons are typically found at a higher field (lower ppm) than their equatorial counterparts due to anisotropic shielding effects.

-

Coupling Constants: The magnitude of the ³J_HH coupling constant is dependent on the dihedral angle between the two coupled protons, as described by the Karplus equation. This allows for the differentiation between axial-axial, axial-equatorial, and equatorial-equatorial couplings.

| Interaction | Typical Dihedral Angle | Typical ³J_HH (Hz) |

| Axial-Axial | ~180° | 8 - 13 |

| Axial-Equatorial | ~60° | 2 - 5 |

| Equatorial-Equatorial | ~60° | 2 - 5 |

By measuring the observed, time-averaged coupling constant (J_obs) for a specific proton, the mole fractions of the axial (x_ax) and equatorial (x_eq) conformers can be calculated using the following equation:

J_obs = x_ax * J_ax + x_eq * J_eq

Where J_ax and J_eq are the coupling constants for the pure axial and equatorial conformers, respectively. These values are often estimated from model compounds.

Once the mole fractions are known, the Gibbs free energy difference (ΔG°) between the conformers can be calculated using:

ΔG° = -RT * ln(K_eq)

Where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant (x_eq / x_ax).

Computational Chemistry

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the two conformers and calculate their relative energies, dihedral angles, and theoretical NMR parameters. These calculations provide valuable insights that complement experimental data.

| Parameter | Axial Conformer (Calculated) | Equatorial Conformer (Calculated) |

| Relative Energy (kcal/mol) | Higher (in vacuum) | Lower (in vacuum) |

| C-C-C-Br Dihedral Angle | ~60° | ~180° |

| Key Dihedral Angles (H-C-C-H) | Varies | Varies |

Note: The values in this table are illustrative and would need to be determined through specific computational studies on this compound.

Experimental Protocols

NMR Spectroscopic Analysis

A detailed protocol for the conformational analysis of this compound using NMR would involve the following steps:

Caption: General workflow for NMR-based conformational analysis.

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆) at a known concentration.

-

Spectra Acquisition: Acquire high-resolution ¹H NMR spectra for each sample at a constant temperature. It may also be beneficial to acquire spectra at different temperatures to study the thermodynamics of the equilibrium.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phasing, and baseline correction.

-

Spectral Analysis: Carefully analyze the processed spectra to assign the signals to the respective protons in the molecule. Measure the chemical shifts and accurately determine the vicinal coupling constants for the proton at C4 and the protons at C3 and C5.

-

Calculation: Use the measured coupling constants and the equations described in section 3.1 to calculate the mole fractions of the axial and equatorial conformers in each solvent and subsequently determine the ΔG° for the equilibrium in each solvent.

Computational Modeling

A typical computational workflow would be:

Caption: General workflow for computational conformational analysis.

-

Structure Building: Construct 3D models of both the axial and equatorial chair conformers of this compound.

-

Geometry Optimization: Perform a geometry optimization for each conformer using a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

NMR Parameter Calculation: Calculate the theoretical NMR chemical shifts and coupling constants for each conformer.

-

Solvation Modeling: Repeat the calculations using a continuum solvation model (e.g., Polarizable Continuum Model - PCM) to simulate the effect of different solvents on the conformational equilibrium.

Conclusion

The conformational equilibrium of this compound is a delicate balance of steric and electronic factors, which is further modulated by the solvent environment. While a definitive quantitative picture requires dedicated experimental and computational studies on this specific molecule, the principles and methodologies outlined in this guide provide a solid foundation for understanding and predicting its conformational behavior. A thorough grasp of these concepts is crucial for rationalizing the reactivity of this compound and for designing synthetic strategies that leverage its stereochemical properties in the development of new chemical entities.

References

Thermodynamic Stability of 4-Bromocyclohexanone Conformers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 4-bromocyclohexanone conformers. It delves into the principles of conformational analysis in substituted cyclohexanes, with a specific focus on the steric and electronic factors governing the equilibrium between the axial and equatorial conformers of this compound. This document outlines the key experimental and computational methodologies employed to elucidate the conformational preferences and provides a summary of available quantitative data. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages well-studied analogous compounds, particularly 2-halocyclohexanones, to illustrate the core concepts and analytical techniques.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, the substituent can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). The relative stability of these two conformers is determined by a combination of steric and electronic effects.

For monosubstituted cyclohexanes, the equatorial position is generally favored to avoid 1,3-diaxial interactions, which are steric repulsions between the axial substituent and the axial hydrogens on the same side of the ring. The energy difference between the axial and equatorial conformers is known as the "A-value."

Conformational Equilibrium of this compound

In this compound, the cyclohexane ring exists in a dynamic equilibrium between two chair conformers: one with the bromine atom in an axial position and the other with the bromine in an equatorial position. The presence of the carbonyl group at the C1 position influences the electronic environment of the ring and, consequently, the conformational preference of the substituent at C4.

The stability of the axial and equatorial conformers is dictated by:

-

Steric Interactions: The equatorial conformer is generally favored to minimize steric hindrance between the bromine atom and the axial hydrogens at C2 and C6.

-

Dipole-Dipole Interactions: The carbon-bromine (C-Br) and carbon-oxygen (C=O) bonds both possess significant dipole moments. The relative orientation of these dipoles in the axial and equatorial conformers can influence their stability. In the equatorial conformer, the dipoles are roughly parallel, leading to a destabilizing interaction. In the axial conformer, the dipoles are further apart and oriented in a way that can be less unfavorable.

-

Solvent Effects: The conformational equilibrium is known to be solvent-dependent.[1] Polar solvents can stabilize the conformer with the larger overall dipole moment.

Quantitative Data

Table 1: Conformational Free Energy Difference (ΔG = G_eq - G_ax) for 2-Halocyclohexanones in Various Solvents (kcal/mol)

| Halogen | Vapor Phase | CCl4 | DMSO |

| F | +0.45 | - | - |

| Cl | +1.05 | - | -0.58 |

| Br | +1.50 | +0.6 | -0.5 |

| I | +1.90 | - | - |

Data adapted from studies on 2-halocyclohexanones. A positive value indicates the axial conformer is more stable.

Experimental Protocols

The determination of conformer populations and the energy barrier to interconversion is primarily achieved through spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: At room temperature, the chair-chair interconversion of cyclohexanes is rapid on the NMR timescale, resulting in a spectrum that is a weighted average of the spectra of the individual conformers. At low temperatures, this interconversion can be slowed or "frozen out," allowing for the observation of separate signals for the axial and equatorial conformers.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈).

-

Room Temperature Spectrum: A ¹H NMR spectrum is acquired at room temperature. The chemical shifts and coupling constants of the protons, particularly the proton at C4 (the methine proton), are recorded. The width of the C4 proton signal can give a qualitative indication of the conformational preference.

-

Variable Temperature (VT) NMR: The sample is cooled in the NMR probe to a temperature where the ring flip is slow on the NMR timescale. Spectra are recorded at several temperatures.

-

Data Analysis:

-

At low temperatures, the signals for the axial and equatorial conformers can be resolved and integrated to determine their relative populations.

-

The equilibrium constant (K_eq) is calculated from the ratio of the conformer concentrations.

-

The Gibbs free energy difference (ΔG) is then determined using the equation: ΔG = -RTln(K_eq).

-

The vicinal coupling constants (³J_HH) of the C4 proton to the adjacent C3 and C5 protons are particularly informative. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, which is different for the axial and equatorial conformers.

-

Infrared (IR) Spectroscopy

Principle: The vibrational frequencies of chemical bonds are sensitive to their environment. The C-Br and C=O stretching frequencies in this compound can differ slightly between the axial and equatorial conformers.

Methodology:

-

Sample Preparation: Solutions of this compound are prepared in solvents of varying polarity (e.g., hexane, CCl₄, CH₂Cl₂, CH₃CN).

-

Spectrum Acquisition: The IR spectrum of each solution is recorded, paying close attention to the carbonyl (C=O) stretching region (typically 1700-1750 cm⁻¹) and the C-Br stretching region (typically 500-700 cm⁻¹).

-

Data Analysis:

-

Deconvolution of the carbonyl band may reveal two overlapping peaks corresponding to the axial and equatorial conformers.

-

The relative areas of these peaks can be used to estimate the conformer populations.

-

By analyzing the change in the relative intensities of these bands with solvent polarity, the conformer with the larger dipole moment can be identified.

-

Computational Chemistry

Principle: Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies and properties of the different conformers.

Methodology:

-

Structure Optimization: The geometries of the axial and equatorial conformers of this compound are optimized using a chosen level of theory and basis set (e.g., B3LYP/6-31G*).

-

Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities.

-

Property Calculation: Other properties, such as dipole moments and vibrational frequencies, can also be calculated and compared with experimental data.

-

Solvent Modeling: The effect of the solvent can be modeled using implicit solvent models (e.g., the Polarizable Continuum Model - PCM).

Table 2: Theoretical Dipole Moments for 4-Substituted Cyclohexanones

| Substituent | Axial Conformer (Debye) | Equatorial Conformer (Debye) |

| F | ~2.7 | ~3.1 |

| Cl | ~2.7 | ~3.1 |

| Br | ~2.6 | ~3.0 |

Note: These are representative values from computational studies and can vary with the level of theory and basis set used. Specific calculated values for this compound were not found in the surveyed literature.

Conclusion

The thermodynamic stability of this compound conformers is governed by a delicate balance of steric and electronic effects, with the conformational equilibrium being sensitive to the solvent environment. While specific experimental data for this compound is not extensively reported, the principles of its conformational analysis are well-established. The combined application of experimental techniques, particularly variable-temperature NMR spectroscopy, and computational chemistry provides a powerful approach to characterizing the conformational landscape of this and related molecules. Such understanding is crucial for predicting the reactivity and biological activity of substituted cyclohexanones in various applications, including drug design and development.

References

4-Bromocyclohexanone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-bromocyclohexanone, a key building block in organic synthesis. It covers the compound's history, discovery, and detailed physicochemical and spectroscopic properties. Furthermore, this guide presents comprehensive experimental protocols for its synthesis and explores its significant applications, particularly in the realm of drug discovery and development, exemplified by its role in the landmark synthesis of prostaglandins.

Introduction

This compound is a versatile bifunctional molecule featuring a ketone carbonyl group and a bromine atom on a cyclohexane ring. This unique combination of functional groups makes it a valuable intermediate in a wide array of chemical transformations. The presence of the ketone allows for nucleophilic additions and enolate chemistry, while the bromine atom serves as a good leaving group for nucleophilic substitution and as a handle for cross-coupling reactions. This guide aims to be a comprehensive resource for researchers utilizing this compound in their synthetic endeavors.

History and Discovery

While the precise first synthesis of this compound is not extensively documented in a single seminal publication, its emergence is rooted in the broader exploration of halogenated ketones in the mid-20th century. These compounds, including this compound, became instrumental as model substrates for investigating the mechanisms of α-halogenation and the conformational analysis of cyclohexane derivatives. The development of reliable methods for the selective bromination of cyclohexanone has been a key enabler of its availability and subsequent use in complex molecule synthesis.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound are crucial for its identification, purification, and handling. A summary of these properties is provided in the tables below.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 22460-52-2 | [1][2] |

| Molecular Formula | C₆H₉BrO | [1] |

| Molecular Weight | 177.04 g/mol | [1] |

| Appearance | Liquid | [3] |

| Boiling Point | 224.0 ± 33.0 °C at 760 mmHg | [3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Solubility | Slightly soluble in water. | N/A |

| Melting Point | Not reported in common databases. | N/A |

Spectroscopic Data

| Spectroscopy | Characteristic Peaks/Signals | Source |

| ¹H NMR | Signals in the δ 1.8-3.0 ppm range for the methylene protons and a signal for the proton at the bromine-bearing carbon. | [4] |

| ¹³C NMR | Carbonyl carbon (C=O) signal around δ 205-210 ppm; Carbon bearing the bromine (C-Br) around δ 50-60 ppm. | [4] |

| IR Spectroscopy | Strong C=O stretching vibration around 1715 cm⁻¹. | [5] |

| Mass Spectrometry | Molecular ion peak (M+) at m/z 177/179 (due to bromine isotopes). Fragmentation can involve α-cleavage and loss of Br. | [1][5] |

Experimental Protocols

Two primary methods for the synthesis of this compound are the direct bromination of cyclohexanone and the oxidation of 4-bromocyclohexanol.

Synthesis via Bromination of Cyclohexanone

This method involves the electrophilic substitution of a proton on the cyclohexane ring with a bromine atom, typically in the presence of a Lewis acid catalyst.[1]

Procedure:

-

To a solution of cyclohexanone in a suitable solvent (e.g., carbon tetrachloride or acetic acid), add a catalytic amount of a Lewis acid such as iron (III) bromide (FeBr₃) or aluminum bromide (AlBr₃).

-

Slowly add a stoichiometric amount of bromine (Br₂) dissolved in the same solvent to the reaction mixture with stirring, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature until the bromine color disappears.

-

Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to yield this compound.

Synthesis via Oxidation of 4-Bromocyclohexanol

This method provides an alternative route, especially when 4-bromocyclohexanol is readily available.[4] Pyridinium chlorochromate (PCC) is a common oxidizing agent for this transformation.[6][7][8][9][10]

Procedure:

-

Suspend pyridinium chlorochromate (PCC) in a chlorinated solvent like dichloromethane (CH₂Cl₂).

-

To this suspension, add a solution of 4-bromocyclohexanol in dichloromethane dropwise with stirring at room temperature.

-

Stir the reaction mixture for a few hours until the starting material is consumed (monitored by TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Applications in Drug Development and Organic Synthesis

This compound is a valuable precursor in the synthesis of a wide range of complex organic molecules, including pharmaceuticals and agrochemicals.[1]

Role in Prostaglandin Synthesis

A landmark application of a bromoketone intermediate, structurally related to this compound, is in the total synthesis of prostaglandins by E.J. Corey.[11][12][13][14][15] Prostaglandins are a class of physiologically active lipid compounds that have diverse hormone-like effects in animals and are used as drugs. In Corey's synthesis, a bicyclic bromoketone serves as a key intermediate. The bromine atom is crucial for introducing further functionality and constructing the complex prostaglandin skeleton. The ketone functionality is later reduced to the required hydroxyl group. This strategic use of a bromoketone highlights the importance of such building blocks in the synthesis of biologically active molecules.

Nickel-Catalyzed Cross-Coupling Reactions

This compound is an effective substrate in nickel-catalyzed cross-coupling reactions.[1] These reactions allow for the formation of carbon-carbon bonds, for instance, by coupling with Grignard reagents or organozinc compounds. This methodology is a powerful tool for the synthesis of substituted cyclohexanone derivatives, which are common motifs in medicinal chemistry.

Visualizations

Synthetic Workflows

Caption: Synthetic routes to this compound.

Key Reaction Pathway: Nucleophilic Substitution

Caption: General mechanism of nucleophilic substitution.

Role in Prostaglandin Synthesis Logic

Caption: Role of a bromoketone in prostaglandin synthesis.

References

- 1. Buy this compound | 22460-52-2 [smolecule.com]

- 2. This compound | 22460-52-2 [chemicalbook.com]

- 3. This compound | CAS#:22460-52-2 | Chemsrc [chemsrc.com]

- 4. This compound | 22460-52-2 | Benchchem [benchchem.com]

- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 6. Pyridinium Chlorochromate (PCC) [commonorganicchemistry.com]

- 7. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Total synthesis of prostaglandins E2 and F2-alpha (dl) via a tricarbocyclic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 14. synarchive.com [synarchive.com]

- 15. researchgate.net [researchgate.net]

Physical properties of 4-Bromocyclohexanone (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the key physical properties of 4-Bromocyclohexanone (CAS No: 22460-52-2), specifically its melting and boiling points. This document is intended to serve as a practical resource, offering both established data and detailed experimental protocols for verification and further research.

Core Physical Properties

This compound is a halogenated cyclic ketone with the molecular formula C₆H₉BrO. Its physical state and behavior under varying temperatures are critical parameters for its application in chemical synthesis and drug development. While the boiling point is well-documented under various pressures, the precise melting point is not consistently reported in publicly available literature, indicating it may be a liquid at or near room temperature.

Data Presentation

The following table summarizes the available quantitative data for the boiling point of this compound.

| Physical Property | Value | Conditions |

| Boiling Point | 224.0 ± 33.0 °C | At 760 mmHg (Standard Pressure)[1] |

| 95-100 °C | At 5 Torr | |

| 89-91 °C | At 1.87 kPa |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail standard laboratory protocols for measuring the melting and boiling points of a substance like this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a solid compound melts. A sharp melting point (typically a range of 0.5-1.0 °C) is indicative of a pure substance.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (ensure it is dry and crystalline)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Sample Preparation: If the sample consists of large crystals, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

-

Capillary Tube Packing: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to compact the sample at the bottom. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a preliminary rapid heating run can be performed to get a rough estimate. Heat the sample at a rate of 10-20 °C per minute and note the temperature at which it melts.

-

Accurate Measurement: For an accurate reading, allow the apparatus to cool to at least 20 °C below the estimated melting point. Begin heating at a slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Record two temperatures:

-

The temperature at which the first droplet of liquid appears.

-

The temperature at which the entire sample has completely liquefied. This range is the melting point of the substance.

-

Boiling Point Determination (Thiele Tube Method)

This microscale method is suitable for determining the boiling point of small quantities of a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus and Materials:

-

Thiele tube filled with mineral oil

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (Bunsen burner or hot plate)

-

Liquid sample of this compound

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Capillary Inversion: Place the capillary tube into the test tube with its open end down.

-

Assembly: Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Insert the thermometer and test tube assembly into the Thiele tube, ensuring the rubber band is well above the oil level to prevent it from softening and breaking. The sample should be positioned in the main body of the tube.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame or hot plate. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.

-

Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The exact moment the bubbling stops and the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure. Record the temperature at this instant; this is the boiling point.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

References

In-Depth Technical Guide: Health and Safety for Handling 4-Bromocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of 4-Bromocyclohexanone (CAS No. 22460-52-2). The following sections detail the known hazards, exposure controls, and emergency procedures to ensure the safe utilization of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this chemical are related to its irritant properties and potential for causing allergic reactions.

Table 1: GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Respiratory or Skin Sensitization | 1 |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |

| Acute Toxicity, Oral | 4 |

Table 2: Hazard Statements and Precautionary Statements

| Code | Statement |

| Hazard Statements | |

| H302 | Harmful if swallowed.[1] |

| H315 | Causes skin irritation.[1][2] |

| H317 | May cause an allergic skin reaction.[2] |

| H319 | Causes serious eye irritation.[1][2] |

| H335 | May cause respiratory irritation.[1][2] |

| Precautionary Statements | |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P272 | Contaminated work clothing should not be allowed out of the workplace. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| P333+P313 | If skin irritation or rash occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362+P364 | Take off contaminated clothing and wash it before reuse. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₉BrO |

| Molecular Weight | 177.04 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 95-100 °C (5 Torr) |

| Solubility | Slightly soluble in water (7.3 g/L at 25 °C)[3] |

Experimental Protocols: Safe Handling and Emergency Procedures

General Handling Protocol

Objective: To outline the necessary steps for safely handling this compound in a laboratory environment to minimize exposure risk.

Materials:

-

This compound

-

Appropriate solvent(s)

-

Laboratory glassware

-

Fume hood

-

Personal Protective Equipment (PPE):

-

Nitrile or neoprene gloves

-

Chemical safety goggles

-

Face shield (recommended)

-

Lab coat

-

-

Chemical spill kit

-

Waste disposal containers

Procedure:

-

Preparation:

-

Ensure a calibrated and certified chemical fume hood is used for all manipulations.

-

Don all required PPE before entering the designated handling area.

-

Ensure an emergency eyewash station and safety shower are readily accessible.

-

Prepare all necessary glassware and reagents within the fume hood.

-

-

Handling:

-

Dispense the required amount of this compound carefully, avoiding splashing or aerosol generation.

-

Keep the container tightly closed when not in use.

-

Perform all reactions and manipulations within the fume hood.

-

-

Storage:

-

Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

-

The storage container should be clearly labeled with the chemical name and all appropriate GHS hazard pictograms.

-

-

Waste Disposal:

-

Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for hazardous waste.

-

-

Decontamination:

-

Thoroughly clean all glassware and work surfaces after use.

-

Wash hands thoroughly with soap and water after handling the chemical.

-

Visualizations

GHS Hazard Communication Pathway

The following diagram illustrates the logical flow from the inherent hazardous properties of this compound to the communication of these hazards through the GHS framework.

Caption: GHS Hazard Communication Pathway for this compound.

Safe Handling Experimental Workflow

This diagram outlines the standard operating procedure for the safe handling of this compound in a research setting.

References

Methodological & Application

Application Note: Synthesis of 4-Bromocyclohexanone via Oxidation of 4-Bromocyclohexanol

Abstract

This application note provides detailed protocols for the synthesis of 4-bromocyclohexanone, a valuable building block in organic synthesis, through the oxidation of 4-bromocyclohexanol.[1] Two effective methods are presented: a green chemistry approach using sodium hypochlorite (household bleach) and a classic method employing pyridinium chlorochromate (PCC). These protocols are designed for researchers in synthetic chemistry and drug development, offering a comparative overview of a modern, environmentally benign method and a traditional, high-yield alternative.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its bifunctional nature, featuring a reactive ketone and a bromine atom, allows for a wide range of subsequent chemical modifications. The oxidation of the corresponding secondary alcohol, 4-bromocyclohexanol, is a direct and common route to this ketone.[2]

This document outlines two distinct protocols for this transformation:

-

Protocol A: Green Oxidation using Sodium Hypochlorite (NaOCl). This method utilizes common household bleach in the presence of acetic acid to generate the active oxidant, hypochlorous acid, in situ.[2][3] It is presented as the primary protocol due to its reduced toxicity, environmental friendliness, and cost-effectiveness.[3][4]

-

Protocol B: Classic Oxidation using Pyridinium Chlorochromate (PCC). This protocol uses a well-established chromium(VI) reagent known for its mild and selective oxidation of secondary alcohols to ketones.[5][6][7] While reliable, PCC is a toxic and carcinogenic substance requiring stringent safety measures.[5][8]

These protocols provide researchers with options to suit different laboratory constraints, safety standards, and environmental goals.

Reaction Scheme

The overall transformation is the oxidation of a secondary alcohol to a ketone, as shown below:

Protocol A: Green Oxidation with Sodium Hypochlorite

This protocol is adapted from established green chemistry procedures for the oxidation of secondary alcohols.[3][4][9]

Materials and Equipment

-

Chemicals:

-

4-Bromocyclohexanol

-

Sodium hypochlorite (~8.25% aqueous solution, household bleach)

-

Glacial acetic acid

-

Dichloromethane (DCM) or Diethyl ether

-

Saturated sodium bisulfite (NaHSO₃) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Erlenmeyer flasks

-

Rotary evaporator

-

Standard laboratory glassware

-

Experimental Workflow Diagram

Caption: Workflow for the green oxidation of 4-bromocyclohexanol using NaOCl.

Detailed Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromocyclohexanol (e.g., 5.0 g) in a mixture of dichloromethane (50 mL) and glacial acetic acid (5 mL).

-

Cooling: Cool the flask in an ice bath to 0-5°C with vigorous stirring.

-

Addition of Oxidant: Add sodium hypochlorite solution (~8.25%, ~30 mL) dropwise via a separatory funnel over 30-40 minutes, ensuring the internal temperature does not exceed 10°C. The reaction is exothermic.

-

Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, quench the excess oxidant by adding saturated sodium bisulfite solution dropwise until a potassium iodide-starch paper test is negative (no dark color appears).[9]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by brine (30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation if necessary.[4]

Protocol B: Classic Oxidation with Pyridinium Chlorochromate (PCC)

This protocol uses a classic chromium-based reagent and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment

-

Chemicals:

-

4-Bromocyclohexanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser (optional, with drying tube)

-

Sintered glass funnel or Büchner funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Experimental Workflow Diagram

References

Application Notes and Protocols: 4-Bromocyclohexanone as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromocyclohexanone is a valuable and versatile intermediate in organic synthesis, serving as a key building block for a variety of molecular scaffolds. Its bifunctional nature, possessing both a reactive ketone and a displaceable bromide, allows for a diverse range of chemical transformations. These include ring contraction via Favorskii rearrangement, nucleophilic substitution to introduce a variety of functional groups, and as a precursor for the synthesis of complex heterocyclic systems such as spirocycles. This document provides detailed application notes and experimental protocols for key transformations of this compound, highlighting its utility in the synthesis of potentially bioactive molecules.

Introduction

The cyclohexanone scaffold is a prevalent motif in numerous natural products and pharmaceutical agents. Functionalization of this core structure is a common strategy in medicinal chemistry to modulate pharmacological properties. This compound offers a strategic entry point for such modifications. The electron-withdrawing effect of the carbonyl group activates the C4 position, making the bromine atom a good leaving group for nucleophilic substitution reactions. Furthermore, the α-halo ketone functionality enables classic rearrangements, providing access to different ring systems. This versatility makes this compound an important intermediate for the synthesis of novel compounds for drug discovery and materials science.[1]

Key Applications and Synthetic Protocols

Favorskii Rearrangement: Synthesis of Cyclopentanecarboxylic Acid Derivatives

The Favorskii rearrangement of α-halo ketones is a powerful method for ring contraction.[2][3] In the case of this compound, treatment with a base leads to the formation of a bicyclo[3.1.0]hexan-2-one intermediate, which is then opened by a nucleophile to yield a cyclopentanecarboxylic acid derivative.[1][2] This reaction provides an efficient route to functionalized cyclopentanes, which are important structural motifs in various biologically active molecules.

Experimental Protocol: Synthesis of Cyclopentanecarboxylic Acid

This protocol describes the Favorskii rearrangement of this compound to yield cyclopentanecarboxylic acid.

-

Materials:

-

This compound

-

Sodium hydroxide (NaOH)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid (HCl, concentrated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

-

Procedure:

-

A solution of sodium hydroxide (e.g., 2.5 equivalents in water) is prepared in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath.

-

This compound (1.0 equivalent) is added portion-wise to the cooled NaOH solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC.

-